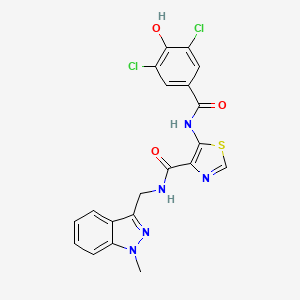
Hsd17B13-IN-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-86 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is primarily associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-86 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized.
Scale-Up Procedures: The reactions are scaled up using larger reactors and continuous flow techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-86 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-86 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on liver cells and its potential to modulate lipid droplet formation and degradation.
Medicine: Explored as a therapeutic agent for treating liver diseases such as NAFLD and NASH.
Wirkmechanismus
Hsd17B13-IN-86 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators. By inhibiting HSD17B13, this compound reduces the formation of pro-inflammatory lipid mediators and promotes the degradation of lipid droplets. This leads to a reduction in liver inflammation and fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13-IN-85: A closely related compound with similar inhibitory effects on HSD17B13.
Uniqueness
Hsd17B13-IN-86 is unique due to its high selectivity and potency in inhibiting HSD17B13. It has shown superior efficacy in reducing liver inflammation and fibrosis compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H15Cl2N5O3S |
|---|---|
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1-methylindazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H15Cl2N5O3S/c1-27-15-5-3-2-4-11(15)14(26-27)8-23-19(30)16-20(31-9-24-16)25-18(29)10-6-12(21)17(28)13(22)7-10/h2-7,9,28H,8H2,1H3,(H,23,30)(H,25,29) |
InChI-Schlüssel |
VJSCGTAHGZVVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)CNC(=O)C3=C(SC=N3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


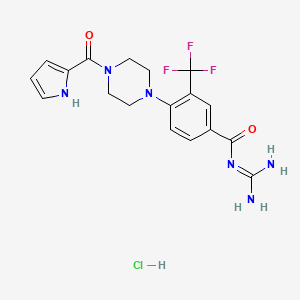
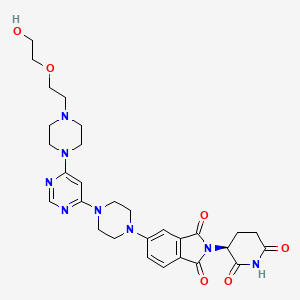
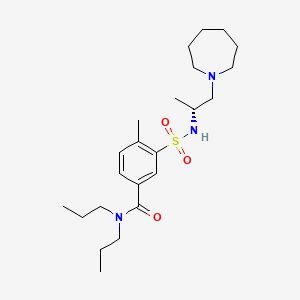

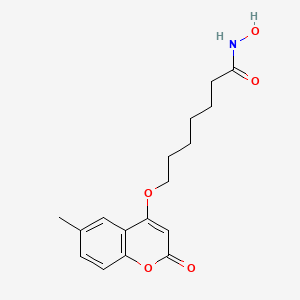
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
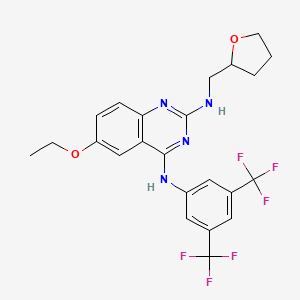
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

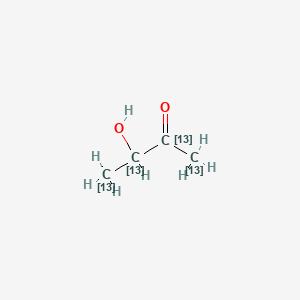
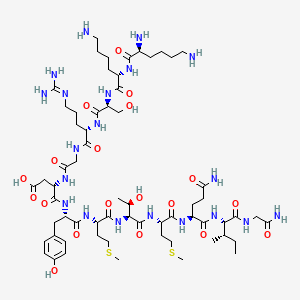
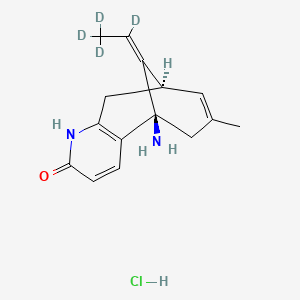
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
